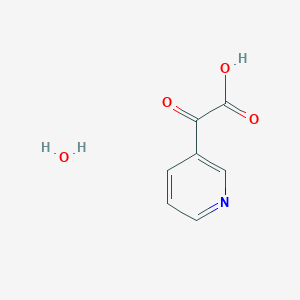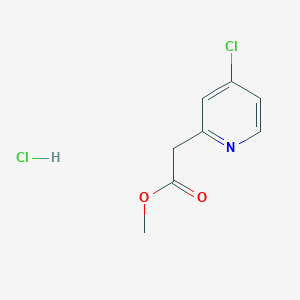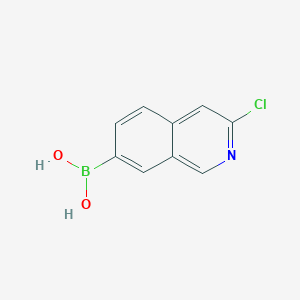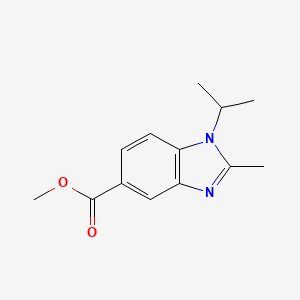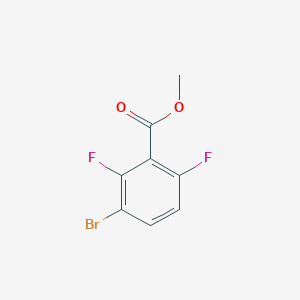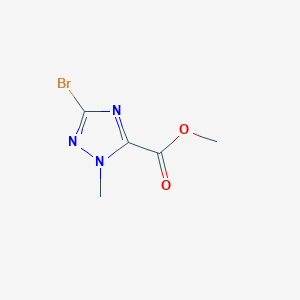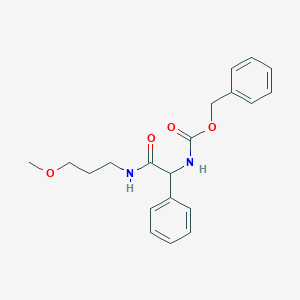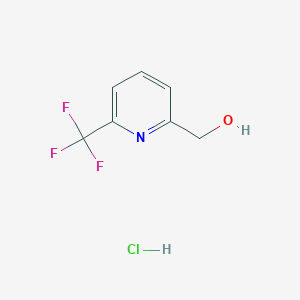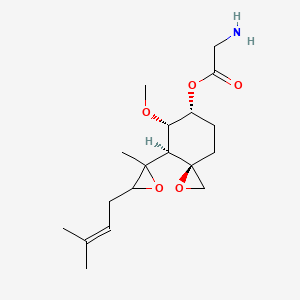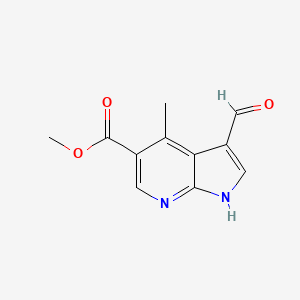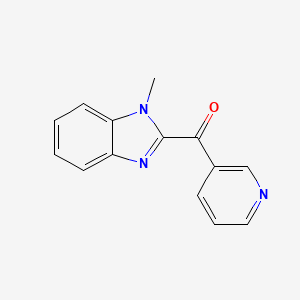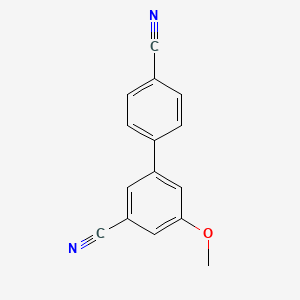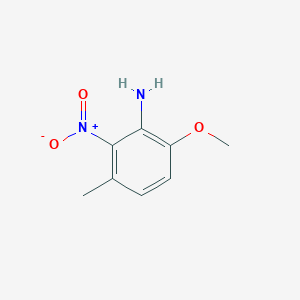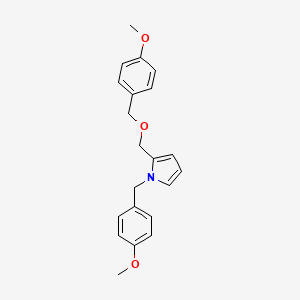
2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole
Descripción general
Descripción
The compound “2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important biological compounds like heme. The methoxybenzyloxymethyl and methoxybenzyl groups are likely to influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached methoxybenzyloxymethyl and methoxybenzyl groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Pyrrole compounds are known to undergo various reactions, especially electrophilic substitution at the 2-position, due to the increased electron density from the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the polar pyrrole ring and the methoxy groups. It’s likely to have moderate water solubility and could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación
-
Deprotection and Scavenging of the PMB Group Using POCl3
- Summary: A high-yielding approach for the deprotection and scavenging of the p-methoxybenzyl (PMB) group in PMB ethers and PMB esters was developed using POCl3 as the reagent .
- Method: The procedure involves using POCl3 as the reagent for the deprotection of the PMB group .
- Results: The procedure is mild and selective, tolerating several acid-sensitive functional groups .
-
Benzeneacetic Acid, (4-methoxyphenyl)methyl Ester
- Summary: This compound is a type of ester, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
- Summary: This compound is a type of alcohol, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
Deprotection and Scavenging of the PMB Group Using POCl3
- Summary: A high-yielding approach for the deprotection and scavenging of the p-methoxybenzyl (PMB) group in PMB ethers and PMB esters was developed using POCl3 as the reagent .
- Method: The procedure involves using POCl3 as the reagent for the deprotection of the PMB group .
- Results: The procedure is mild and selective, tolerating several acid-sensitive functional groups .
-
Benzeneacetic Acid, (4-methoxyphenyl)methyl Ester
- Summary: This compound is a type of ester, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
-
- Summary: This compound is a type of alcohol, which are commonly used in a variety of chemical reactions in organic chemistry .
- Method: The specific methods of application or experimental procedures for this compound are not provided .
- Results: The outcomes of using this compound in scientific research are not provided .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]-1-[(4-methoxyphenyl)methyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-20-9-5-17(6-10-20)14-22-13-3-4-19(22)16-25-15-18-7-11-21(24-2)12-8-18/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZHTBCTIGKBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2COCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyloxymethyl)-1-(4-methoxybenzyl)pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



